molecular formula C14H14INO4 B5352260 3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5352260
M. Wt: 387.17 g/mol
InChI Key: QDJRKRTUDVCWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as IOX2, is a small molecule inhibitor that has been used in scientific research to target hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). HIFs are transcription factors that play a key role in the cellular response to hypoxia, or low oxygen levels. IOX2 has been shown to inhibit the activity of PHDs, leading to the stabilization of HIFs and subsequent activation of downstream pathways.

Mechanism of Action

3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid works by inhibiting the activity of PHDs, which are enzymes that hydroxylate HIFs under normoxic conditions. Hydroxylation of HIFs targets them for degradation, preventing their activation and downstream effects. This compound binds to the active site of PHDs, preventing hydroxylation and leading to HIF stabilization.
Biochemical and Physiological Effects:
This compound has been shown to activate downstream pathways involved in angiogenesis, glycolysis, and erythropoiesis, among others. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in models of ischemic stroke.

Advantages and Limitations for Lab Experiments

3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several advantages as a research tool, including its specificity for PHDs and its ability to stabilize HIFs under normoxic conditions. However, it also has limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research involving 3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, including the development of more potent and selective PHD inhibitors, the investigation of the role of HIFs in various disease states, and the exploration of combination therapies involving this compound and other drugs. Additionally, the potential use of this compound as a therapeutic agent in human disease warrants further study.

Synthesis Methods

3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 2-iodoaniline with a bicyclic lactone intermediate, followed by a series of chemical modifications to introduce the carboxylic acid and carbonyl groups. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been used extensively in scientific research to study the role of HIFs in various cellular processes, such as angiogenesis, metabolism, and inflammation. It has been shown to have therapeutic potential in the treatment of diseases such as cancer, ischemic heart disease, and stroke.

Properties

IUPAC Name

3-[(2-iodophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO4/c15-7-3-1-2-4-8(7)16-13(17)11-9-5-6-10(20-9)12(11)14(18)19/h1-4,9-12H,5-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJRKRTUDVCWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC=C3I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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